molecular formula C11H14FNO2 B4515243 N-ethyl-2-(4-fluorophenoxy)propanamide

N-ethyl-2-(4-fluorophenoxy)propanamide

Cat. No.: B4515243
M. Wt: 211.23 g/mol
InChI Key: LLWXWLMKQXTPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₇H₁₈FNO₂ Molecular Weight: 287.33 g/mol Structural Features:

  • N-ethyl group: Enhances lipophilicity and influences steric interactions.
  • 4-Fluorophenoxy moiety: Introduces electronegativity and metabolic stability due to fluorine.
  • Propanamide backbone: Common in bioactive molecules, facilitating hydrogen bonding with biological targets .

This compound belongs to the propanamide class, known for diverse pharmacological activities such as anticonvulsant and antitubercular effects.

Properties

IUPAC Name

N-ethyl-2-(4-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-3-13-11(14)8(2)15-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWXWLMKQXTPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of propanamide derivatives is highly dependent on substituents. Below is a detailed comparison:

Compound Name Molecular Formula Key Structural Differences Inferred Biological Implications References
N-ethyl-2-(4-fluorophenoxy)propanamide C₁₇H₁₈FNO₂ N-ethyl, 4-fluorophenoxy Potential CNS activity due to ethyl group
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide C₁₆H₁₅ClFNO₂ Chlorophenoxy, fluorophenyl, methyl Enhanced antimicrobial activity (Cl substituent)
N-(2,5-dichlorophenyl)-2-(4-fluorophenoxy)propanamide C₁₅H₁₁Cl₂FNO₂ Dichlorophenyl, 4-fluorophenoxy Possible antifungal/antibacterial properties
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide C₁₇H₁₂ClFN₃O₃ Oxadiazole ring, chlorophenyl Enzyme inhibition (e.g., COX-2)
N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide C₁₅H₁₂F₂NO Dual fluorophenyl groups Increased receptor selectivity (e.g., serotonin)

Key Observations

Fluorine Substitution: The 4-fluorophenoxy group in the target compound improves metabolic stability and bioavailability compared to non-fluorinated analogs . Dual fluorophenyl groups (e.g., in ’s compound) enhance target affinity but may reduce solubility .

Chlorine vs. Ethyl Groups: Chlorine substituents (e.g., C₁₆H₁₅ClFNO₂) increase molecular weight and polarity, favoring antimicrobial activity .

Heterocyclic Modifications :

  • Oxadiazole-containing analogs (e.g., C₁₇H₁₂ClFN₃O₃) exhibit enhanced enzyme inhibition due to the electron-deficient ring system .

Amide Backbone Variations :

  • Propanamide derivatives generally show better pharmacokinetics than urea-based analogs (e.g., C₁₄H₁₂ClFN₄O), which may suffer from rapid hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-(4-fluorophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-(4-fluorophenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.